molecular formula C8H8ClFN2O B13928481 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13928481
M. Wt: 202.61 g/mol
InChI Key: PKTAIYRQAVSVEL-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7ClFN2O It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the preparation of 1-fluorocyclopropyl methyl ketone, which is then reacted with appropriate reagents to form the desired pyrazole derivative . The reaction conditions typically involve the use of triethylamine and hydrogen fluoride as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H8ClFN2O/c1-12-7(9)5(4-13)6(11-12)8(10)2-3-8/h4H,2-3H2,1H3

InChI Key

PKTAIYRQAVSVEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2(CC2)F)C=O)Cl

Origin of Product

United States

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